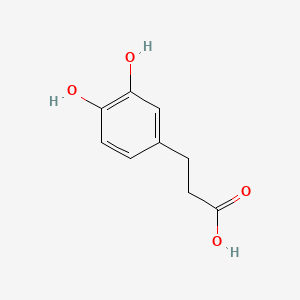

Dihydrocaffeic Acid

Description

3-(3,4-Dihydroxyphenyl)propionic acid has been reported in Pyrrosia petiolosa, Lindera glauca, and other organisms with data available.

metabolite of caffeic acid; RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAUWHJDUNRCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221919 | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

428 mg/mL | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1078-61-1, 71693-95-3 | |

| Record name | Dihydrocaffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocaffeic acid polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocaffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrocaffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSW0228VUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | 3,4-Dihydroxyhydrocinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrocaffeic Acid: A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that has garnered significant interest in the scientific community. As a metabolite of the widely consumed caffeic acid and other polyphenols, DHCA is present in various natural sources and exhibits a range of biological activities.[1] Its antioxidant, anti-inflammatory, and neuroprotective properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a detailed overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and an exploration of its interactions with key cellular signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to beige to orange powder | [3] |

| Melting Point | 136-139 °C | [4] |

| Boiling Point | 418 °C (predicted) | [4] |

| Solubility | Soluble in water and ethanol; slightly soluble in DMSO and methanol; very limited solubility in nonpolar organic solvents.[3][4][5] | Various |

| pKa (predicted) | 4.75 ± 0.10 | [4] |

| logP (computed) | -0.5 | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for compound characterization. The following section outlines detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid organic compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.

-

Capillary Tube Filling: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and attached capillary tube in the heating medium within the Thiele tube, making sure the open end of the capillary is above the liquid level.

-

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The convection currents of the heating medium will ensure even heat distribution.

-

Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Data Recording: The melting point is recorded as a range between these two temperatures. For a pure compound, this range should be narrow (1-2 °C).

Determination of Boiling Point

For liquid compounds, the boiling point can be determined using a similar capillary method. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid under different conditions.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)

-

Liquid sample

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Apparatus Setup: Secure the test tube to a thermometer and immerse them in a heating bath.

-

Heating: Heat the bath slowly and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Data Recording: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Apparatus:

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Solvent (e.g., distilled water)

-

This compound

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water).

-

Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with the solvent as necessary.

-

Quantification: Determine the concentration of this compound in the diluted solution using a suitable analytical method such as UV-Vis spectrophotometry (by creating a standard curve) or HPLC.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound of known concentration

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the this compound solution. Begin adding the NaOH solution in small, known increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Apparatus:

-

Separatory funnels or glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

Procedure:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.

-

Sample Preparation: Dissolve a known amount of this compound in either the aqueous or the octanol phase.

-

Partitioning: Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Analysis: Carefully sample each phase and determine the concentration of this compound in both the aqueous and octanol layers using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound has been shown to interfere with the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[6] Specifically, this compound can reduce the phosphorylation of p38, thereby inhibiting its downstream signaling cascade. This inhibitory action contributes to its anti-inflammatory and protective effects against cellular damage.[6]

Caption: this compound inhibits the p38 MAPK pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[7][8][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By inhibiting IκBα degradation, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10]

Caption: this compound inhibits the NF-κB signaling pathway.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Phenolic compounds, including likely metabolites like this compound, are known to activate this pathway, contributing to their antioxidant effects.[11]

Caption: this compound activates the Nrf2-ARE pathway.

Insulin/IGF-1 Signaling Pathway

The insulin/insulin-like growth factor 1 (IGF-1) signaling pathway plays a crucial role in growth, metabolism, and longevity. While direct studies on this compound's interaction with this pathway are limited, its precursor, caffeic acid, has been shown to modulate it.[12][13] Caffeic acid can increase the levels of IGF-1 and the phosphorylation of its receptor (IGF-1R), suggesting a potential for this compound to also influence this pathway, which is implicated in its neuroprotective effects.[12][13]

Caption: Potential modulation of the IGF-1 signaling pathway by this compound.

Conclusion

This compound presents a compelling profile for further research and development. Its well-defined physicochemical properties provide a solid foundation for formulation and pharmacokinetic studies. Furthermore, its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cellular protection underscores its therapeutic potential. This technical guide serves as a comprehensive resource for scientists and researchers, providing essential data and methodologies to facilitate continued investigation into the promising biological activities of this compound.

References

- 1. This compound-Is It the Less Known but Equally Valuable Phenolic Acid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O4 | CID 348154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1078-61-1 [chemicalbook.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 6. This compound Prevents UVB-Induced Oxidative Stress Leading to the Inhibition of Apoptosis and MMP-1 Expression via p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound improves IL-1β-induced inflammation and cartilage degradation via inhibiting NF-κB and MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemo-proteomics reveals this compound exhibits anti-inflammation effects via Transaldolase 1 mediated PERK-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeic acid and diabetic neuropathy: Investigating protective effects and insulin-like growth factor 1 (IGF-1)-related antioxidative and anti-inflammatory mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Dihydrocaffeic Acid in the Plant Kingdom: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a phenolic acid metabolite of caffeic and chlorogenic acids, is a naturally occurring phytochemical found across a diverse range of plant species. While often present in minor quantities compared to its unsaturated counterpart, caffeic acid, DHCA has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound in plants, details its biosynthetic origins, presents methodologies for its extraction and quantification, and explores its potential signaling roles within the plant, drawing parallels from the well-understood functions of the broader phenylpropanoid pathway. This document is intended to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development seeking to explore the therapeutic and industrial potential of this promising bioactive compound.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of plant families, including fruits, medicinal herbs, and even in transformed root cultures. Its presence has been confirmed in species from the Asteraceae, Lamiaceae, Brassicaceae, and Rosaceae families, among others. The concentration of DHCA can vary significantly depending on the plant species, the part of the plant analyzed, and the specific environmental conditions. The following table summarizes the quantitative occurrence of this compound in various plant sources as reported in the scientific literature.

| Plant Species | Family | Plant Part | Concentration | Reference(s) |

| Polyscias murrayi | Araliaceae | Flowers | 352.32 mg/kg fresh weight | [1][2] |

| Olea europaea (Black olives) | Oleaceae | Pericarp | 1.790 ± 0.030 g/kg dry weight | [1][2] |

| Olea europaea (Brine from black olives) | Oleaceae | Brine | 0.183 ± 0.001 g/L | [1][2] |

| Nepeta teydea (Hairy roots) | Lamiaceae | Transformed roots | 10.53 mg/kg freeze-dried roots | [1][2] |

| Rosa roxburghii | Rosaceae | Concentrated juice | 0.3 g/L | [1][2] |

| Salicornia herbacea (Glasswort) | Amaranthaceae | Aerial parts | 36.6–85.1 mg/100 g dry weight (as quinic acid ester) | [3] |

| Lindera glauca | Lauraceae | Aerial part | 0.306 mg/kg dry weight | [1][2] |

| Isatis tinctoria (Dyer's woad) | Brassicaceae | Leaves | 0.03 mg/kg dry weight | [1][2] |

| Matricaria recutita | Asteraceae | White ray florets | Not specified | [1][2] |

| Gynura bicolor | Asteraceae | Fresh aerial parts | Not specified | [1][2] |

| Selaginella stautoniana | Selaginellaceae | Whole grasses | Not specified | [1][2] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites. The precursor for this pathway is the aromatic amino acid L-phenylalanine, which is produced via the Shikimate pathway. While the complete, detailed metabolic route for DHCA formation has not been definitively elucidated, a simplified pathway has been proposed.[1] This pathway involves the conversion of L-phenylalanine to caffeic acid, which is then reduced to form this compound.

Figure 1. Simplified proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material (General Protocol)

This protocol outlines a general method for the extraction of this compound and other phenolic compounds from plant tissues, which can be adapted based on the specific plant matrix.

Materials:

-

Fresh or freeze-dried plant material

-

Methanol (HPLC grade)

-

Deionized water

-

Mortar and pestle or a laboratory blender

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Homogenize a known weight of the plant material (e.g., 1-5 g) in a suitable volume of 80% methanol (e.g., 20-50 mL).

-

The extraction can be facilitated by ultrasonication for 15-30 minutes or by maceration with continuous stirring for several hours at room temperature.

-

Centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid plant debris.

-

Carefully decant the supernatant. The extraction process can be repeated on the pellet to ensure exhaustive extraction of phenolic compounds.

-

Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The concentrated extract can be redissolved in a known volume of the initial mobile phase for HPLC analysis.

-

Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section provides a representative HPLC method for the quantification of this compound in plant extracts. Method parameters should be optimized and validated for each specific application.

Instrumentation:

-

HPLC system equipped with a diode-array detector (DAD) or a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or acetic acid (analytical grade)

-

Deionized water (Milli-Q or equivalent)

-

This compound analytical standard

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in deionized water

-

Mobile Phase B: Acetonitrile

-

Gradient Program: A linear gradient can be employed, for example: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-35 min, 30-60% B; 35-40 min, 60-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: this compound can be monitored at approximately 280 nm.

Quantification:

-

Prepare a stock solution of the this compound standard in methanol.

-

Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

-

Plot the peak area against the concentration of the standard to obtain a linear regression equation.

-

Inject the prepared plant extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Figure 2. General experimental workflow for the extraction and quantification of DHCA.

Signaling Pathways and Biological Roles in Plants

Direct research on the specific signaling pathways of this compound in plants is currently limited. However, its structural similarity to caffeic acid and its position within the phenylpropanoid pathway allow for informed hypotheses about its potential roles. The phenylpropanoid pathway is central to plant defense against pathogens and herbivores, as well as providing protection from abiotic stresses such as UV radiation.

Caffeic acid and its derivatives are known to act as signaling molecules and precursors to defense compounds like lignin and phytoalexins. It is plausible that this compound also participates in these defense responses, potentially acting as a modulator of redox signaling or as a substrate for further enzymatic modifications leading to other bioactive compounds. For instance, phenolic compounds can influence plant hormone signaling, including pathways involving auxins, abscisic acid, and jasmonates, which are crucial for growth, development, and stress responses.

Figure 3. Postulated signaling and physiological roles of this compound in plants.

Further research is warranted to elucidate the precise molecular mechanisms by which this compound contributes to plant physiology and defense. Investigating its impact on gene expression related to stress responses and hormone signaling pathways will be crucial in uncovering its specific functions.

Conclusion

This compound is a widely distributed, albeit often minor, phenolic compound in the plant kingdom with significant potential for further scientific and commercial exploration. This guide has summarized its known natural sources, biosynthetic pathway, and provided a framework for its extraction and analysis. While its specific signaling roles in plants are yet to be fully uncovered, its position in the phenylpropanoid pathway suggests its involvement in crucial defense and stress-response mechanisms. The information presented herein provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this intriguing natural product.

References

- 1. This compound—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Analytical Strategies for the Determination of Olive Fruit Bioactive Compounds Using UPLC-HRMS and HPLC-DAD. Chemical Characterization of Kolovi Lesvos Variety as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Unraveling the Initial Plant Hormone Signaling, Metabolic Mechanisms and Plant Defense Triggering the Endomycorrhizal Symbiosis Behavior [frontiersin.org]

Biosynthesis of Dihydrocaffeic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a metabolite of caffeic acid, is gaining significant attention for its antioxidant, anti-inflammatory, and cardioprotective properties. While naturally present in various plant sources, its production through microbial fermentation offers a promising, scalable, and sustainable alternative. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in microorganisms, focusing on metabolic engineering strategies, key enzymes, quantitative production data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development.

Introduction

This compound (3,4-dihydroxy-phenylpropanoic acid) is a phenolic acid and a reduced derivative of caffeic acid. It is a known microbial metabolite of caffeic and chlorogenic acids found in the human gut.[1][2][3] The biological activities of DHCA, including its potent antioxidant and anti-inflammatory effects, make it a compound of interest for pharmaceutical and nutraceutical applications.[4] Microbial biosynthesis presents an attractive route for the production of DHCA, leveraging engineered microorganisms to convert simple carbon sources into this high-value compound. This guide details the current understanding of the DHCA biosynthetic pathway in microorganisms and provides practical information for its production and analysis.

Biosynthesis Pathway of this compound

The microbial biosynthesis of this compound is a multi-step process that begins with the central carbon metabolism and proceeds through the shikimate pathway to produce aromatic amino acids, which are then converted to caffeic acid, the direct precursor of DHCA. The final step involves the reduction of the double bond in the side chain of caffeic acid.

Upstream Pathway: From Glucose to Caffeic Acid

The production of caffeic acid in engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae has been well-established.[5][6][7][8] The pathway typically starts from glucose and utilizes the shikimate pathway to synthesize L-tyrosine. L-tyrosine is then converted to p-coumaric acid, which is subsequently hydroxylated to yield caffeic acid.

The key enzymes in the caffeic acid biosynthesis pathway are:

-

Tyrosine Ammonia Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.

-

p-Coumarate 3-Hydroxylase (C3H) or 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC): Catalyzes the hydroxylation of p-coumaric acid to caffeic acid.

Final Step: Reduction of Caffeic Acid to this compound

The conversion of caffeic acid to this compound is catalyzed by an ene reductase (ER), also known as a double bond reductase. These enzymes are part of the Old Yellow Enzyme (OYE) family and are capable of asymmetrically reducing activated carbon-carbon double bonds.[9][10][11][12][13]

Several microbial ene reductases have shown activity on α,β-unsaturated carboxylic acids similar to caffeic acid, such as cinnamic acid and p-coumaric acid.[9][14] A promising candidate for this biotransformation is the 2-enoate reductase from the anaerobic bacterium Clostridium sporogenes.[14][15] Studies have shown that this enzyme can reduce aromatic enoates.[14] Lactic acid bacteria, such as Lactobacillus plantarum, have also been shown to reduce caffeic acid to this compound during fermentation processes.[2][16]

The overall proposed biosynthetic pathway from L-tyrosine to this compound is depicted below.

Figure 1: Proposed biosynthetic pathway of this compound from glucose in a microbial host.

Quantitative Data on Production

While the microbial production of caffeic acid has been optimized to achieve high titers, data specifically on the fermentative production of this compound is limited. The following table summarizes reported production titers for the precursor, caffeic acid, in engineered E. coli and S. cerevisiae. These values indicate the potential for the upstream pathway to supply the precursor for DHCA production.

| Microorganism | Precursor/Substrate | Product | Titer (mg/L) | Reference |

| Escherichia coli | Glucose | Caffeic Acid | 6170 | [17] |

| Escherichia coli | Glucose | Caffeic Acid | 50.2 | [18] |

| Saccharomyces cerevisiae | Glucose | Caffeic Acid | 569.0 | [5] |

| Saccharomyces cerevisiae | L-Tyrosine | Caffeic Acid | 289.4 | [7] |

| Lactobacillus amylovorus | Wheat Flour | This compound | 1.2 (mg/kg of sourdough) | [16] |

Experimental Protocols

Heterologous Expression of Ene Reductase in E. coli

This protocol provides a general framework for the expression of a candidate ene reductase gene in E. coli.

Figure 2: General workflow for heterologous expression of an ene reductase in E. coli.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding the selected ene reductase (e.g., from Clostridium sporogenes) is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.[19][20][21][22]

-

Transformation: The constructed plasmid is transformed into a cloning strain (e.g., E. coli DH5α) for plasmid propagation and verification. Subsequently, the verified plasmid is transformed into an expression strain (e.g., E. coli BL21(DE3)).[19][20]

-

Protein Expression: A single colony of the transformed expression strain is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C. The main culture is then inoculated with the starter culture and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for 4-16 hours to enhance soluble protein expression.[21][23]

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

-

Protein Analysis: The expression of the recombinant protein is confirmed by SDS-PAGE analysis of the total cell lysate and the soluble fraction.

In Vitro Enzyme Assay for Caffeic Acid Reduction

This protocol describes an assay to determine the activity of the expressed ene reductase on caffeic acid.

Methodology:

-

Reaction Mixture: The reaction mixture (total volume of 1 mL) contains 100 mM potassium phosphate buffer (pH 7.0), 1 mM caffeic acid, 0.5 mM NADPH, and the cell-free extract or purified ene reductase.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C with shaking.

-

Sample Collection and Quenching: Aliquots are taken at different time points and the reaction is quenched by adding an equal volume of methanol or by acidification.

-

Analysis: The samples are centrifuged to remove any precipitate, and the supernatant is analyzed by HPLC to determine the concentration of this compound produced and the remaining caffeic acid.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth or enzyme assay samples.

Methodology:

-

Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter before injection into the HPLC system. For enzyme assays, the quenched reaction mixture is centrifuged and the supernatant is filtered.[24][25]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[26][27]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[26][28][29] A typical gradient might be:

-

0-5 min: 10% B

-

5-20 min: 10-50% B

-

20-25 min: 50-90% B

-

25-30 min: 90-10% B (where A is acidified water and B is acetonitrile/methanol)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Column Temperature: 30°C.

-

-

Quantification: this compound is quantified by comparing the peak area of the sample with a standard curve generated from known concentrations of a pure this compound standard.

Conclusion and Future Perspectives

The microbial biosynthesis of this compound is a promising field with significant potential for the sustainable production of this valuable compound. The upstream pathway for the production of its precursor, caffeic acid, is well-established in several microbial hosts. The key to developing an efficient this compound production platform lies in the identification and engineering of a highly active and specific ene reductase for the final reduction step. Future research should focus on:

-

Screening and characterizing novel ene reductases from various microbial sources for their activity on caffeic acid.

-

Metabolic engineering of the host strain to improve cofactor (NADPH) availability for the reductase.

-

Optimization of fermentation conditions to enhance the production titer and yield of this compound.

-

Developing integrated bioprocessing strategies for the efficient recovery and purification of this compound.

By addressing these challenges, it will be possible to develop robust and economically viable microbial processes for the industrial-scale production of this compound for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Caffeic and Dihydrocaffeic Acids Promote Longevity and Increase Stress Resistance in Caenorhabditis elegans by Modulating Expression of Stress-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a major microbial metabolite of chlorogenic acids, shows similar protective effect than a yerba mate phenolic extract against oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Saccharomyces cerevisiae for enhanced production of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Engineering the Biosynthesis of Caffeic Acid in Saccharomyces cerevisiae with Heterologous Enzyme Combinations [engineering.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction [pubmed.ncbi.nlm.nih.gov]

- 11. research.tudelft.nl [research.tudelft.nl]

- 12. biorxiv.org [biorxiv.org]

- 13. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Recombinant expression and characterisation of the oxygen-sensitive 2-enoate reductase from Clostridium sporogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. This compound—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caffeic acid production from glucose using metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of caffeic acid in Escherichia coli using its endogenous hydroxylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterologous protein expression in E. coli [protocols.io]

- 20. Heterologous protein expression in E. coli [protocols.io]

- 21. iba-lifesciences.com [iba-lifesciences.com]

- 22. researchgate.net [researchgate.net]

- 23. htslabs.com [htslabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Antioxidant activity and fatty acid profile of fermented milk prepared by Pediococcus pentosaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. mdpi.com [mdpi.com]

- 28. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 29. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Biological Activities of Dihydrocaffeic Acid

Introduction

This compound (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid that has garnered significant interest in the scientific community.[1][2][3] It is a primary metabolite of more complex dietary polyphenols, such as chlorogenic acid (CGA), which is abundant in coffee, fruits, and vegetables.[4][5][6] Following ingestion, CGA is metabolized by the gut microbiota into DHCA, which is then absorbed into systemic circulation, potentially leading to enhanced bioactivity.[1][4] This technical guide provides a comprehensive overview of the principal in vitro biological activities of DHCA, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support further research and development.

Antioxidant Activity

This compound exhibits potent antioxidant activity, largely attributed to its catechol structure, which is effective at scavenging free radicals.[2][7][8] Its ability to donate hydrogen atoms or electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2][7] In vitro studies consistently demonstrate DHCA's capacity to reduce oxidative stress in various cellular models.[1][2][7][9]

Quantitative Antioxidant Data

The antioxidant capacity of DHCA has been quantified using several standard assays. The following table summarizes key findings from various in vitro studies.

| Assay Type | Model/System | Key Findings | Reference |

| DPPH Radical Scavenging | Cell-free | DHCA demonstrates potent and dose-dependent scavenging activity. | [9] |

| ABTS Radical Scavenging | Cell-free | DHCA effectively scavenges ABTS•+ radicals.[7] | [7] |

| Cellular Antioxidant Activity (CAA) | Caco-2 cells | DHCA shows superior antioxidant activity at lower concentrations compared to its precursor, chlorogenic acid. | [4] |

| ROS Reduction | L929 Fibroblasts (UVB-induced) | DHCA (35 µM) significantly decreased intracellular ROS production. | [7] |

| ROS Reduction | HepG2 Cells (t-BOOH-induced) | DHCA (0.2, 1, 10 µM) significantly decreased ROS generation and recovered glutathione (GSH) levels.[10] | [10] |

Experimental Protocols

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[11] The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[12]

-

Reaction Mixture : In a 96-well plate, add a specific volume of the test compound (DHCA) at various concentrations to the DPPH solution.[13] A negative control is prepared using the solvent instead of the test compound.[7]

-

Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[7][12]

-

Measurement : Measure the absorbance of the solution at 517 nm using a microplate spectrophotometer.[7][13]

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[7]

This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation : Generate the ABTS•+ radical by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[7][14] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][15]

-

Working Solution : Dilute the ABTS•+ solution with ethanol or a buffer to obtain an absorbance of 0.70 ± 0.05 at 734 nm.[7]

-

Reaction Mixture : Add a small volume of the DHCA test sample to the ABTS•+ working solution in a 96-well plate.[7]

-

Incubation : Incubate the mixture for a short period (e.g., 6-7 minutes) at room temperature in the dark.[7][15]

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay.

Visualization: Antioxidant Mechanism

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant like DHCA.

Anti-inflammatory Activity

DHCA has demonstrated significant anti-inflammatory properties in various in vitro models.[6][17] It can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][18]

Quantitative Anti-inflammatory Data

The table below summarizes the quantitative effects of DHCA on inflammatory markers in cell-based assays.

| Assay Type | Cell Line | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 (LPS-stimulated) | DHCA exhibited significant, dose-dependent inhibition of nitrite production, surpassing chlorogenic acid, especially at lower concentrations. At 50 µM, DHCA's inhibitory effect was 150.9% greater than CGA's. | [4] |

| Cytokine Secretion | Human Peripheral Blood Mononuclear Cells (LPS-stimulated) | Dihydroxylated phenolic acids, including DHCA, reduce lipopolysaccharide-stimulated cytokine secretion. | [1] |

| Pro-inflammatory Gene Expression | Rat Distal Colon Mucosa (DSS-induced colitis model) | DHCA reduced the expression levels of IL-1β, IL-8, and TNF-α. | [1] |

| Cartilage Degradation Markers | Mouse Osteoarthritis Chondrocytes (IL-1β-induced) | DHCA inhibited the IL-1β-induced upregulation of matrix metalloproteinases (MMPs) and counteracted the downregulation of aggrecan and collagen II. | [17] |

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is widely used to screen compounds for anti-inflammatory activity.

-

Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of DHCA for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulus : Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control group.

-

Incubation : Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay) :

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA) : The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualization: NF-κB Signaling Pathway

DHCA has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[17]

Anticancer Activity

DHCA has shown promise as an anticancer agent by demonstrating selective cytotoxicity against various cancer cell lines while being less harmful to healthy cells.[19]

Quantitative Anticancer Data

The cytotoxic effects of DHCA on different cancer cell lines are summarized below.

| Cell Line | Cancer Type | Metric | Value | Reference |

| MCF-7 | Breast Cancer | CC₅₀ | ~150 µg/mL | [19] |

| PC-3 | Prostate Cancer | CC₅₀ | ~200 µg/mL | [19] |

| HCT-116 | Colon Cancer | CC₅₀ | ~250 µg/mL | [19] |

| HepG2 | Liver Cancer | CC₅₀ | >400 µg/mL | [19] |

| HDFa | Healthy Fibroblasts (Control) | CC₅₀ | >400 µg/mL | [19] |

CC₅₀: The concentration of a compound that causes 50% cell death.

Experimental Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with a range of concentrations of DHCA (e.g., 18.75–150 µM) and a vehicle control (e.g., DMSO).[20]

-

Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[20]

-

Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT) : If using MTT, add a solubilizing agent (like DMSO or isopropanol) to dissolve the formazan crystals. This step is not required for MTS.

-

Measurement : Measure the absorbance of the colored solution at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The CC₅₀ value can then be determined through regression analysis.

Visualization: Cell Viability Assay Workflow

Neuroprotective Activity

DHCA has been shown to confer neuroprotective effects against toxicity induced by various stressors in neuronal cell models.[5][19] This activity is critical for its potential application in neurodegenerative diseases.

Quantitative Neuroprotective Data

The table below presents data on the protective effects of DHCA in a neuroblastoma cell line.

| Assay Type | Cell Line | Stressor | Key Findings | Reference |

| Cell Viability (MTT Assay) | SH-SY5Y | Amyloid-β (Aβ) (0.625 µM) | DHCA (18.75–37.5 µM) co-treatment improved cell viability by 19–26% compared to the Aβ-only group.[5][21] | [5][21] |

| Aβ Aggregation Inhibition | SH-SY5Y | Amyloid-β (Aβ) | A combination of DHCA and DHA (18.75 µM each) reduced Aβ aggregation by ~36%.[5][21] | [5][21] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses a compound's ability to protect neuronal cells from a neurotoxic insult.

-

Cell Culture and Differentiation : Seed human neuroblastoma SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid (e.g., 10 µM) for several days.[22]

-

Induce Toxicity : Expose the cells to a neurotoxic agent, such as amyloid-β (Aβ) peptide (e.g., 0.625 µM) or hydrogen peroxide (H₂O₂), to induce cell death.[21][23]

-

Co-treatment : Simultaneously treat the cells with the neurotoxin and various non-cytotoxic concentrations of DHCA.[5][21]

-

Incubation : Incubate the cells for a defined period (e.g., 24 hours).[5][21]

-

Assess Viability : Measure cell viability using the MTT or a similar assay as described in Section 3.2. An increase in viability in the DHCA-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

-

ROS Measurement (Optional) : Intracellular ROS levels can be measured using probes like DCFH-DA to determine if the neuroprotective effect is linked to antioxidant activity.[11]

Visualization: Neuroprotection Experimental Workflow

Conclusion

This compound, a key metabolite of dietary polyphenols, exhibits a robust and diverse range of biological activities in vitro. Its potent antioxidant, anti-inflammatory, selective anticancer, and neuroprotective properties underscore its significant potential as a lead compound for drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to further explore the mechanisms of action and therapeutic applications of this promising natural compound. Future in vivo studies are warranted to validate these in vitro findings and translate them into potential clinical benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-Is It the Less Known but Equally Valuable Phenolic Acid? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Prevents UVB-Induced Oxidative Stress Leading to the Inhibition of Apoptosis and MMP-1 Expression via p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Evidence of Caffeic Acid’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a major microbial metabolite of chlorogenic acids, shows similar protective effect than a yerba mate phenolic extract against oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Dihydrocaffeic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid and a major metabolite of caffeic acid and chlorogenic acid.[1] Found in various plant sources, it has garnered significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] A thorough understanding of its physicochemical properties, particularly its solubility and stability in common solvents, is paramount for the formulation of effective and stable dosage forms, as well as for designing and interpreting in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is generally characterized as being soluble in polar solvents and having limited solubility in nonpolar organic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Solubility | Reference(s) |

| Water | 42.8 g/L | [3] |

| ≥ 100 mg/mL (548.94 mM) | [4] | |

| Slightly soluble | [5] | |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (1372.34 mM) (with sonication) | [4] |

| 55 mg/mL (301.92 mM) (with sonication) | [6] | |

| 25 mg/mL | [7] | |

| Slightly soluble | [5] | |

| Ethanol | Soluble | [8][9][10] |

| 10 mg/mL | [7] | |

| Methanol | Slightly soluble | [5] |

| Soluble | [11] | |

| N,N-Dimethylformamide (DMF) | 25 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [7] |

| Chloroform | Soluble | [11] |

| Nonpolar organic solvents | Very limited solubility | [8][9][10] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV method or UV-Vis spectrophotometry.

-

-

Quantification:

-

Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and formulation. Degradation can lead to a loss of potency and the formation of potentially undesirable byproducts.

Factors Affecting Stability

-

pH: this compound's stability is influenced by pH. Studies on the related compound, caffeic acid, show instability at high pH levels.[13] Photocatalytic degradation studies of this compound also indicate pH-dependent degradation, with different dissociated species coexisting at pH values greater than 7.3.[3][6]

-

Light: this compound is susceptible to photodegradation. In the presence of TiO2 and UV radiation, it undergoes complete degradation.[3][6]

-

Temperature: While specific quantitative data on the thermal degradation of this compound is limited, studies on other phenolic acids suggest that temperature can significantly impact their stability. For instance, the degradation of anthocyanins and other phenolic compounds in sour cherry paste follows first-order kinetics and is accelerated at higher temperatures.[14] Stock solutions of this compound are recommended to be stored at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[8]

-

Oxidation: The catechol structure of this compound makes it a potent antioxidant, but also susceptible to oxidation, which can lead to the formation of quinones and subsequent decomposition.[3][6]

Quantitative Stability Data

Quantitative data on the stability of this compound under various conditions is not extensively available in the literature. The following table provides a summary of the available information.

| Condition | Observation | Reference(s) |

| pH > 7.3 | Coexistence of various dissociated species, making the reaction difficult to follow. Evidence of oxidation to quinones and decomposition. | [3][6] |

| UV Irradiation (with TiO2) | Almost complete degradation after 3 hours at pH 4. | [3] |

| Storage (in DMSO) | Stable for 6 months at -80°C and 1 month at -20°C. | [8][9] |

| Thermal Stress (in C. elegans) | Increased survival rate of C. elegans under thermal stress (35°C for 8 hours) when treated with 200 µM or 300 µM DHCA. | [3][7] |

Experimental Protocol for Stability Testing (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6]

Materials:

-

This compound (solid)

-

High-purity solvents (e.g., water, methanol, acetonitrile)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Photostability chamber with controlled light (visible and UV) and temperature

-

Temperature-controlled ovens

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound in appropriate solvents at a known concentration.

-

-

Stress Conditions:

-

Acid and Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Expose the solid drug substance and solutions to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Photostability: Expose the solid drug substance and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be protected from light (e.g., wrapped in aluminum foil).

-

-

Time Points:

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and quantify the major degradation products.

-

Determine the degradation kinetics (e.g., reaction order, rate constant, half-life) for each stress condition.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

This compound has been shown to inhibit the phosphorylation of p38 MAPK, a key regulator of cellular responses to stress such as UVB radiation.[8] By inhibiting p38, this compound can reduce apoptosis and the expression of matrix metalloproteinase-1 (MMP-1), an enzyme involved in collagen degradation and skin photoaging.[8] Furthermore, in the context of inflammation, such as that induced by interleukin-1 beta (IL-1β) in osteoarthritis models, this compound suppresses the activation of the NF-κB pathway.[5] It also inhibits the phosphorylation of other MAPKs, including JNK and ERK.[5] This dual inhibition of the MAPK and NF-κB pathways leads to a reduction in the expression of pro-inflammatory mediators like iNOS and IL-6, and matrix-degrading enzymes (MMPs), thereby protecting against cartilage degradation.[5]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided data and experimental protocols are intended to assist researchers, scientists, and drug development professionals in the effective handling, formulation, and investigation of this promising phenolic acid. Further research is warranted to generate more comprehensive quantitative stability data under a wider range of conditions to facilitate its translation into clinical and commercial applications.

References

- 1. Thermal degradation kinetics of anthocyanins from blood orange, blackberry, and roselle using the arrhenius, eyring, and ball models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Caffeic and Dihydrocaffeic Acids Promote Longevity and Increase Stress Resistance in Caenorhabditis elegans by Modulating Expression of Stress-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Freeze-Thaw Stability Testing for Temperature-Sensitive APIs – StabilityStudies.in [stabilitystudies.in]

- 11. This compound Prevents UVB-Induced Oxidative Stress Leading to the Inhibition of Apoptosis and MMP-1 Expression via p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. database.ich.org [database.ich.org]

Dihydrocaffeic Acid Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocaffeic acid (DHCA), a primary metabolite of caffeic and chlorogenic acids, and its derivatives are emerging as a significant class of phenolic compounds with a broad spectrum of biological activities. Possessing a characteristic catechol structure, these molecules exhibit potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of DHCA derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of implicated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry and pharmacology.

Introduction

This compound (3-(3,4-dihydroxyphenyl)propanoic acid), is a naturally occurring phenolic acid found in various plants and is also a major metabolite of more complex dietary polyphenols, such as chlorogenic acid, formed by intestinal microbiota.[1] The core structure, featuring a catechol ring and a propanoic acid side chain, is amenable to chemical modification, leading to a diverse library of derivatives, including esters, amides, and glycosides.[2] These modifications can enhance the lipophilicity, bioavailability, and ultimately, the biological efficacy of the parent compound. This guide will explore the synthesis and significant biological activities of these derivatives, supported by quantitative data and detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of DHCA derivatives can be achieved through both chemical and enzymatic methods, allowing for the creation of a wide array of compounds for structure-activity relationship (SAR) studies.[2]

Chemical Synthesis

A common strategy for synthesizing DHCA esters involves the esterification of this compound with various alcohols in the presence of an acid catalyst. For instance, a two-stage chemo-enzymatic process has been described for the synthesis of methyl, ethyl, propyl, and butyl esters of DHCA.[2] This process first involves the esterification of 3-(4-hydroxyphenyl)propanoic acid followed by enzymatic oxidation to form the catechol moiety.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and often more selective alternative to chemical methods. Lipases, such as Candida antarctica lipase B (CALB), are frequently employed for the esterification of DHCA with different alcohols, including butanol, hexanol, octanol, and dodecanol, with high yields.[1] The optimization of reaction conditions, such as enzyme dosage, substrate molar ratio, temperature, and reaction time, is crucial for maximizing the yield of the desired ester.[3] For example, a study optimizing the synthesis of hexyl dihydrocaffeate using response surface methodology achieved a yield of 84.4%.[3]

Biological Significance and Quantitative Activity

DHCA and its derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, with quantitative data presented in structured tables.

Antioxidant Activity

The catechol group in DHCA is a key structural feature responsible for its potent antioxidant activity, enabling it to effectively scavenge free radicals. The antioxidant capacity of DHCA and its derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. A recent study showed that DHCA exhibited a 99.6% higher cellular antioxidant activity than chlorogenic acid at a concentration of 50 μM.[4]

| Compound | Assay | IC50 / EC50 / Activity | Reference |

| This compound | Cellular Antioxidant Activity | 23.19% at 50 µM | [4] |

| This compound | DPPH | IC50: Not explicitly found in searches | |

| This compound | ORAC | Not explicitly found in searches | |

| Caffeic acid | DPPH | IC50: 5.9 µg/mL | [5] |

| Ferulic acid | DPPH | IC50: 9.9 µg/mL | [5] |

| Syringic acid | DPPH | IC50: 9.8 µg/mL | [5] |

Anti-inflammatory Activity